1,1-Difluoro-3-phenylpropan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-difluoro-3-phenylpropan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5,9H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPOIBCUEWKMHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1,1-Difluoro-3-phenylpropan-2-one
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 1,1-Difluoro-3-phenylpropan-2-one (CAS RN: 61153-49-9). As a member of the α-fluorinated ketone class, this compound holds significant interest for researchers in medicinal chemistry and drug development. α-Fluoroketones are recognized for their utility as versatile synthetic intermediates and as potent pharmacophores, capable of acting as covalent inhibitors of enzymes such as cysteine proteases.[1] This document delineates the compound's structural, physical, and spectroscopic characteristics. It further explores its chemical reactivity and stability, grounded in the principles of physical organic chemistry. By integrating theoretical predictions with data from analogous structures, this guide offers field-proven insights and detailed experimental protocols, serving as an essential resource for scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Role of α-Fluoroketones in Modern Chemistry
The introduction of fluorine into organic molecules is a cornerstone strategy in modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and modified lipophilicity. Within the diverse landscape of organofluorine chemistry, α-halogenated ketones stand out as highly valuable electrophiles for constructing complex molecular architectures.[2]
This compound emerges as a noteworthy example, combining the reactive α-difluoro ketone moiety with a phenylpropyl scaffold. The gem-difluoro group adjacent to the carbonyl carbon significantly modulates the compound's electronic properties and steric profile. This modification not only influences its intrinsic physicochemical characteristics but also governs its reactivity, making it a powerful tool for synthetic chemists and a compelling candidate for biological investigation.[1] This guide aims to provide a detailed, practical, and scientifically rigorous overview of these properties to empower researchers in their application of this and related compounds.
Molecular and Structural Properties
The foundational step in understanding a compound's behavior is a thorough characterization of its molecular structure. This compound is an isomer of phenylacetone, featuring two fluorine atoms on the terminal methyl group.[3][4]
Caption: Molecular structure of this compound.
A summary of its key structural identifiers is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonym | 1,1-Difluoro-3-phenylacetone | [3] |
| CAS Number | 61153-49-9 | [3] |
| Molecular Formula | C₉H₈F₂O | [3] |
| Molecular Weight | 170.16 g/mol | - |
| SMILES | C1=CC=C(C=C1)CC(=O)C(F)F | - |
Core Physicochemical Properties
While specific experimental data for this compound is not extensively reported, its properties can be reliably predicted by contextualizing data from its non-fluorinated parent, phenylacetone, and other related fluorinated molecules.[4] The introduction of the gem-difluoro group is expected to have profound and predictable effects.
| Property | Predicted Value / Observation | Scientific Rationale |
| Physical State | Colorless to pale yellow liquid | Similar to its parent compound, phenylacetone, which is a colorless oil.[4] |
| Melting Point | < -15 °C | The parent compound, phenylacetone, melts at -15 °C.[5] The addition of fluorine may disrupt crystal lattice packing, likely lowering the melting point further. |
| Boiling Point | > 216 °C (at atm. pressure) | Phenylacetone boils at 214-216 °C.[4] The significant increase in molecular weight (134.18 vs. 170.16 g/mol ) and polarity from the C-F bonds will substantially elevate the boiling point. |
| Density | ~1.15 - 1.25 g/mL | Phenylacetone has a density of ~1.01 g/mL.[5] Fluorine is significantly heavier than hydrogen, leading to a marked increase in density. For comparison, 1,1,1-Trifluoro-3-phenyl-2-propanone has a density of 1.22 g/mL. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, Acetone, DMSO). Sparingly soluble in water. | The phenyl group ensures solubility in non-polar solvents, while the polar ketone and difluoromethyl groups allow for miscibility with polar aprotic solvents. |
| pKa (α-proton) | ~17-18 | The α-protons of the methylene group are acidified by the adjacent carbonyl. This effect is somewhat offset by the electron-withdrawing difluoromethyl group on the other side of the carbonyl, which destabilizes the corresponding enolate. |
Spectroscopic Profile: A Predictive Analysis
Spectroscopic analysis is indispensable for structural elucidation and purity assessment. The following profiles are predicted based on established principles of NMR and IR spectroscopy.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present.[7] Key absorptions are anticipated at:
-
3030-3080 cm⁻¹ (Aromatic C-H Stretch): Characteristic of the phenyl group.
-
2930-2970 cm⁻¹ (Aliphatic C-H Stretch): Arising from the methylene (-CH₂-) group.
-
~1740-1760 cm⁻¹ (C=O Stretch): The strong carbonyl stretch is the most prominent feature. In α-haloketones, the electronegative halogens pull electron density away from the carbonyl carbon, strengthening and shortening the C=O bond, which shifts its absorption to a higher wavenumber compared to a typical ketone (~1715 cm⁻¹).[8]
-
1450-1600 cm⁻¹ (C=C Aromatic Stretch): Multiple bands characteristic of the benzene ring.
-
1000-1200 cm⁻¹ (C-F Stretch): Strong, characteristic absorptions for the carbon-fluorine bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework and the local electronic environment of the fluorine atoms.
-
¹H NMR (in CDCl₃):
-
δ 7.20-7.40 (m, 5H): Multiplet corresponding to the five protons of the monosubstituted phenyl ring.
-
δ 5.95 (t, JHF ≈ 56 Hz, 1H): A characteristic triplet for the proton on the difluoromethyl group (-CO-CHF₂), split by the two equivalent fluorine atoms. Its significant downfield shift is due to the deshielding effects of the adjacent carbonyl and the two fluorine atoms.
-
δ 3.75 (s, 2H): A singlet corresponding to the two methylene protons (-CH₂-). These protons are adjacent to both a phenyl group and a carbonyl group, resulting in a downfield shift.
-
-
¹³C NMR (in CDCl₃):
-
δ ~200 (t, JCF ≈ 25-30 Hz): The carbonyl carbon signal, appearing as a triplet due to two-bond coupling to the fluorine atoms.
-
δ ~133 (s): Quaternary carbon of the phenyl ring.
-
δ ~127-130 (m): Signals for the remaining aromatic carbons.
-
δ ~115 (t, JCF ≈ 240-250 Hz): The difluoromethyl carbon (-CHF₂), appearing as a triplet with a large one-bond C-F coupling constant.
-
δ ~45 (s): The methylene carbon (-CH₂-).
-
-
¹⁹F NMR (in CDCl₃):
-
A single resonance is expected, appearing as a doublet of triplets (or more complex multiplet) due to coupling with the methine proton (-CHF₂) and potentially longer-range coupling to the methylene protons.
-
Reactivity and Chemical Stability
The chemical behavior of this compound is dominated by the interplay between the carbonyl group and the adjacent gem-difluoro moiety.
-
Electrophilicity: The carbonyl carbon is a potent electrophilic site. This reactivity is significantly enhanced by the strong inductive electron-withdrawing effect of the two α-fluorine atoms, making it highly susceptible to attack by nucleophiles. This is the basis for its application as a covalent modifier of enzymes.[1][2]
-
Reactivity Paradox: While simple electronegativity arguments suggest α-fluoroketones should be the most reactive among α-haloketones, they are often found to be slightly less reactive than their chloro- or bromo- analogs in SN2 reactions. This is attributed to conformational preferences; the optimal orbital overlap for nucleophilic attack requires a conformation that is energetically disfavored for the highly electronegative fluorine atom.[2]
-
Stability: The parent compound, phenylacetone, is known to degrade over time, particularly through oxidation.[9] The presence of the C-F bonds in this compound enhances its thermal and oxidative stability. The α-carbon bearing the fluorine atoms is not susceptible to enolization, which can be a pathway for degradation in other ketones.
Caption: Relationship between core properties and drug development relevance.
Experimental Protocols: A Self-Validating Approach
To ensure data integrity, all experimental determinations must follow rigorous, self-validating protocols.
Protocol 6.1: Determination of Boiling Point via Micro-scale Method
This method is suitable for small sample quantities.
-
Apparatus Setup: Place a small amount (~0.5 mL) of this compound into a 10x75 mm test tube. Attach this to a thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.
-
Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down.
-
Heating: Immerse the assembly in a heating bath (e.g., silicone oil). Heat gently with constant stirring.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The boiling point is reached when the heat is removed and the liquid just begins to enter the capillary tube.
-
Validation: Before and after the sample measurement, determine the boiling point of a known standard (e.g., distilled water or anisole) to validate the accuracy of the thermometer and technique.
Protocol 6.2: Standardized Acquisition of NMR Spectra
This protocol ensures reproducibility of spectroscopic data.
Caption: Standardized workflow for NMR spectral acquisition and analysis.
Conclusion
This compound represents a molecule of significant academic and industrial interest. Its physicochemical properties, dictated by the unique synergy of a phenyl ring, a carbonyl group, and a gem-difluoro moiety, make it a valuable building block in organic synthesis and a promising scaffold for the development of targeted therapeutics. This guide has provided a robust framework for understanding and utilizing this compound, bridging theoretical principles with practical applications and methodologies. The predictive data and detailed protocols herein are intended to accelerate research and innovation for scientists working at the forefront of chemical and pharmaceutical sciences.
References
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Conformational preferences of α-fluoroketones may influence their reactivity. (2017). Beilstein Journal of Organic Chemistry. [Link]
-
Welch, J. T., & Eswarakrishnan, S. (1991). On the Inherent Instability of α-Amino α'-Fluoro Ketones. Evidence for Their Transformation to Reactive Oxyvinyliminium Ion Intermediates. Organic Letters. [Link]
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García‐Ramos, M., et al. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. ChemCatChem. [Link]
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NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. [Link]
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Al-Showiman, S. S., Al-Najjar, I. M., & Erian, A. W. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]
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Phenylacetone. (2024). In Wikipedia. [Link]
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Phenylacetone. PubChem. [Link]
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Introduction to Infrared Spectroscopy (IR) | Bond Vibrations and Wavenumbers Explained. (2024). YouTube. [Link]
-
Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. (2018). ResearchGate. [Link]
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An In-depth Technical Guide to CAS 102387-45-5: Structure and Safety
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search and analysis of scientific databases and regulatory inventories, we must report that the Chemical Abstracts Service (CAS) number 102387-45-5 does not correspond to a publicly documented chemical substance. Our investigation across multiple authoritative platforms, including PubChem, the European Chemicals Agency (ECHA), and other chemical supplier databases, did not yield any specific information regarding the chemical structure, safety data, or any associated research for this identifier.
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Confidential or Internal Identifier: The number could be an internal or proprietary identifier used by a specific organization and not a universally recognized CAS number.
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Metabolic stability of 1,1-Difluoro-3-phenylpropan-2-one derivatives
An In-Depth Technical Guide to the Metabolic Stability of 1,1-Difluoro-3-phenylpropan-2-one Derivatives
Introduction
The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] Among the various fluorinated motifs, the α,α-difluoromethyl ketone group has emerged as a structure of significant interest. This guide provides a comprehensive technical analysis of the metabolic stability of this compound derivatives, a scaffold that leverages the unique properties of the gem-difluoro group to confer metabolic robustness.
Aimed at researchers, scientists, and drug development professionals, this document moves beyond theoretical principles to offer actionable insights. We will dissect the physicochemical rationale for the enhanced stability of this scaffold, predict its primary metabolic pathways, detail rigorous experimental protocols for its assessment, and explore the structure-metabolic stability relationships (SMSR) that are critical for rational drug design.
Physicochemical Rationale for Enhanced Stability
The inherent metabolic stability of the this compound core is not coincidental but is grounded in the fundamental physicochemical properties of the fluorine atom.
-
Carbon-Fluorine Bond Strength : The foundational reason for the metabolic stability of fluorinated compounds is the high dissociation energy of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond.[3][4] Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, often initiate their catalytic cycle by abstracting a hydrogen atom or through electrophilic attack on an electron-rich site.[5][6] The strength of the C-F bond makes the difluoromethylene group exceptionally resistant to this enzymatic cleavage, effectively "blocking" a potential site of oxidative metabolism.[3]
-
Electronic Effects of the gem-Difluoro Group : The two highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect. This has two major consequences for the this compound scaffold:
-
Deactivation of Adjacent Positions : The electron-withdrawing nature of the CF2 group can decrease the electron density of the adjacent phenyl ring, making it less susceptible to electrophilic attack and subsequent hydroxylation by CYP enzymes.[5] This is a critical factor, as aromatic hydroxylation is a common metabolic pathway for many drug candidates.
-
Modulation of Carbonyl Reactivity : The inductive effect also influences the adjacent carbonyl group. While it increases the electrophilicity of the carbonyl carbon, it can also alter its interaction with the active sites of metabolizing enzymes like carbonyl reductases.
-
-
Bioisosteric Properties : The difluoromethyl group (CF2H) is recognized as a metabolically stable bioisostere of functionalities like hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[7][8][9] In the context of the this compound scaffold, the α,α-difluoro substitution can be seen as a replacement for the two α-hydrogens of a standard ketone. This substitution not only enhances stability but can also influence binding affinity and selectivity through unique hydrogen bonding interactions, where the C-H of the CF2H group can act as a weak hydrogen bond donor.[7][8]
Predicted Metabolic Pathways
While the this compound scaffold is designed for stability, no compound is completely inert. Understanding the most probable metabolic routes is crucial for predicting potential metabolites and guiding derivative design. The primary metabolic enzymes to consider are the Cytochrome P450 superfamily.[5][10]
-
Pathway A: Aromatic Hydroxylation : Despite the deactivating influence of the difluoro-ketone moiety, the phenyl ring remains the most likely site for oxidative metabolism. CYP-mediated hydroxylation, typically at the para-position, is a common metabolic fate for phenyl-containing compounds.[5][11] The rate and likelihood of this pathway will be heavily influenced by any other substituents on the phenyl ring.
-
Pathway B: Carbonyl Reduction : The ketone functional group can be a substrate for carbonyl reductase enzymes, leading to the formation of a secondary alcohol (1,1-difluoro-3-phenylpropan-2-ol). This is generally considered a Phase I metabolic reaction.
-
Pathway C: Cleavage (Minor) : Direct cleavage of the C-C backbone is energetically unfavorable and considered a very minor pathway. The stability of the gem-difluoro group makes defluorination highly unlikely under normal metabolic conditions, though it has been observed in certain contexts with other fluorinated motifs.[12]
Below is a diagram illustrating these potential metabolic transformations.
Experimental Assessment of Metabolic Stability
To quantitatively assess the metabolic stability of this compound derivatives, the in vitro liver microsomal stability assay is the industry-standard method.[13][14] It provides key parameters such as half-life (t½) and intrinsic clearance (CLint).
Experimental Workflow Diagram
The following diagram outlines the typical workflow for an in vitro metabolic stability assay.
Detailed Protocol: In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a this compound derivative.
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
NADPH Regenerating System (e.g., NADPH-A and NADPH-B solutions)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Acetonitrile (ACN), HPLC grade, chilled
-
Internal Standard (IS) solution (e.g., Tolbutamide in ACN)
-
96-well incubation plates and collection plates
Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing phosphate buffer and HLM to achieve a final protein concentration of 0.5 mg/mL in the incubation.
-
Vortex gently to mix.
-
Add the test compound to the master mix to achieve a final concentration of 1 µM. (Note: The initial DMSO concentration should be kept below 0.5% to avoid enzyme inhibition).
-
-
Initiation of Reaction:
-
Aliquot the incubation mixture into a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes in a shaking water bath or incubator.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. The time of this addition is T=0.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot (e.g., 50 µL) from the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a well in a collection plate containing a fixed volume (e.g., 150 µL) of chilled acetonitrile with the internal standard.
-
-
Sample Processing:
-
Once all time points are collected, seal the collection plate and vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analytical Quantification:
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard at each time point.
-
Data Analysis and Interpretation
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining against time. The slope of the linear regression line is the elimination rate constant (k).
-
Slope = -k
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [Microsomal Protein Concentration])
-
Hypothetical Data for Phenyl-Substituted Derivatives
The following table summarizes hypothetical stability data for different derivatives, illustrating the expected structure-metabolic stability relationships.
| Compound ID | Phenyl Substitution | Predicted Metabolic Site | t½ (min) | CLint (µL/min/mg) | Stability Class |
| DFP-H | -H (Unsubstituted) | para-position of ring | 45 | 30.8 | Moderate |
| DFP-Cl | 4-Chloro (-Cl) | Ring (deactivated) | > 120 | < 11.5 | High |
| DFP-CF3 | 4-Trifluoromethyl (-CF3) | Ring (highly deactivated) | > 120 | < 11.5 | High |
| DFP-OMe | 4-Methoxy (-OCH3) | O-demethylation, Ring | 20 | 69.3 | Low |
Structure-Metabolic Stability Relationships (SMSR)
Systematically modifying the structure of the this compound scaffold and observing the impact on metabolic stability is a cornerstone of lead optimization.
-
Aromatic Substitution : This is the most facile and impactful area for modification.
-
Electron-Withdrawing Groups (EWGs) : Placing EWGs such as halides (-F, -Cl) or a trifluoromethyl (-CF3) group on the phenyl ring decreases its electron density.[15] This makes the ring a poorer substrate for electrophilic attack by CYP enzymes, generally leading to a significant increase in metabolic stability.[5]
-
Electron-Donating Groups (EDGs) : Groups like methoxy (-OCH3) or alkyls can increase the electron density of the ring, potentially making it more susceptible to oxidation. Furthermore, groups like methoxy can themselves be sites of metabolism (e.g., O-demethylation), introducing an additional metabolic liability.[5]
-
Steric Hindrance : Placing bulky substituents near a potential site of metabolism (a "metabolic soft spot") can sterically hinder the enzyme's active site from accessing it, thereby improving stability.
-
The logical relationship between these structural features and the resulting stability is depicted below.
Conclusion
The this compound scaffold represents a promising platform for the design of metabolically stable drug candidates. Its robustness is derived directly from the fundamental properties of the gem-difluoro group, which blocks direct oxidation and deactivates the adjacent phenyl ring. While aromatic hydroxylation remains a potential metabolic route, it can be effectively mitigated through rational substitution with electron-withdrawing groups. The experimental protocols and structure-activity relationship principles outlined in this guide provide a robust framework for researchers to evaluate and optimize derivatives of this scaffold, ultimately accelerating the journey from discovery to development.
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Singh, R. P., & Shree, V. (2013). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
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ResearchGate. The replacement and application of carbonyl bioisosteres. [Link]
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Pesciaioli, F., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7059-7104. [Link]
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Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]
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Jukič, M., & Sova, M. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(5), 1083. [Link]
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Hannedouche, J., & Englert, L. (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2019). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 62(17), 8315–8323. [Link]
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Macmillan Group, Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society, 146(8), 5067-5073. [Link]
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Wang, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8878. [Link]
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McHugh, B., et al. (2006). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography A, 1121(1), 60-68. [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
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Lee, S., et al. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. Molecules, 29(8), 1778. [Link]
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Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]
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Farooq, A., & Tadi, P. (2023). Biochemistry, Cytochrome P450. StatPearls. [Link]
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Preissner, S., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Molecules, 28(10), 4118. [Link]
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Preissner, S., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. ResearchGate. [Link]
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- 4. nbinno.com [nbinno.com]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Technical Application Note: Precision Synthesis of 1,1-Difluoro-3-phenylpropan-2-one
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1,1-Difluoro-3-phenylpropan-2-one , a critical fluorinated building block used in the development of protease inhibitors (specifically Cathepsin K and S) and transition-state mimetics.[1]
While direct alkylation of difluoroacetates is common, it frequently suffers from over-alkylation (yielding tertiary alcohols) or aldol polymerization. To ensure high fidelity and mono-addition, this guide utilizes the Weinreb Amide (N-methoxy-N-methylamide) strategy.[1] This route exploits the formation of a stable metal-chelated tetrahedral intermediate to prevent double addition, ensuring the exclusive formation of the target ketone upon hydrolysis.
Target Molecule Profile[1][2][3]
-
IUPAC Name: this compound[1]
-
Structural Formula:
-
Key Application: Bioisostere for amide bonds; electrophilic trap in cysteine protease inhibitors.
-
Molecular Weight: 170.16 g/mol [1]
Strategic Synthetic Pathway
The synthesis is divided into two operational phases:
-
Activation: Conversion of Difluoroacetic acid (or anhydride) to the Weinreb Amide.
-
Nucleophilic Addition: Controlled addition of Benzylmagnesium chloride (Grignard) to the Weinreb amide.
Mechanistic Logic (Why Weinreb?)
Direct reaction of esters (e.g., Ethyl difluoroacetate) with Grignard reagents is kinetically difficult to control. The ketone product is often more reactive than the starting ester, leading to immediate consumption by a second equivalent of Grignard to form the unwanted tertiary alcohol.
By using a Weinreb amide, the Grignard reagent forms a stable five-membered chelate with the magnesium ion. This intermediate is stable in the reaction mixture and does not collapse to the ketone until acidic quenching occurs—effectively "masking" the ketone from further reaction.
Figure 1: The Weinreb Amide pathway ensures mono-addition via a stable magnesium chelate, preventing over-alkylation.[1]
Experimental Protocols
Phase 1: Synthesis of N-methoxy-N-methyl-2,2-difluoroacetamide
Note: Commercially available Difluoroacetic anhydride is preferred for higher yields compared to the free acid coupled with CDI.[1]
Reagents:
-
Difluoroacetic anhydride (DFAA)
-
N,O-Dimethylhydroxylamine hydrochloride (Weinreb salt)[1]
-
Pyridine (Base)
-
Dichloromethane (DCM) - Anhydrous[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Suspend N,O-Dimethylhydroxylamine hydrochloride (10.0 g, 102 mmol, 1.0 eq) in anhydrous DCM (200 mL).
-
Base Addition: Cool the suspension to 0°C in an ice bath. Add Pyridine (16.5 mL, 205 mmol, 2.0 eq) dropwise. The solution will become clear/homogeneous.
-
Acylation: Add Difluoroacetic anhydride (17.8 g, 102 mmol, 1.0 eq) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic.[1]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:3).
-
Workup:
-
Purification: Vacuum distillation (highly recommended due to volatility) or flash chromatography.
-
Target Yield: 85-92%[1]
-
Appearance: Colorless oil.
-
Phase 2: Grignard Addition (The Critical Step)
Reagents:
-
N-methoxy-N-methyl-2,2-difluoroacetamide (Intermediate from Phase 1)[1]
-
Benzylmagnesium chloride (2.0 M in THF)
-
Tetrahydrofuran (THF) - Anhydrous[1]
Step-by-Step Procedure:
-
Inert Environment: Flame-dry a 250 mL 3-neck flask. Purge with Argon/Nitrogen.[2]
-
Substrate Prep: Dissolve the Weinreb amide (5.0 g, 36 mmol) in anhydrous THF (60 mL). Cool to -78°C (Dry ice/Acetone bath).
-
Expert Insight: While Weinreb amides resist over-addition, starting at -78°C minimizes proton abstraction at the
-position (a common side reaction with acidic -protons in fluoro-compounds).[1]
-
-
Grignard Addition: Add Benzylmagnesium chloride (2.0 M, 19.8 mL, 39.6 mmol, 1.1 eq) dropwise over 45 minutes.
-
Rate Control: Maintain internal temperature below -65°C during addition.[1]
-
-
Chelation: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to 0°C over 2 hours. This ensures complete formation of the stable intermediate.
-
Quench (Hydrolysis): Pour the reaction mixture into a vigorously stirring solution of 1M HCl (100 mL) at 0°C.
-
Extraction: Extract with Diethyl Ether (
mL).-
Note: Avoid DCM here if possible; ether provides better phase separation for this specific ketone.
-
-
Drying: Wash combined organics with Brine, dry over
, and concentrate. -
Purification: The crude oil requires purification to remove benzyl coupling byproducts. Use Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).
Analytical Data & Quality Control
Expected NMR Signatures
Verification of the difluoromethyl group is distinct due to the geminal fluorine coupling.
| Nucleus | Shift ( | Multiplicity | Coupling Constant ( | Assignment |
| 7.20 - 7.40 | Multiplet | - | Aromatic Protons (5H) | |
| 5.65 | Triplet | |||
| 3.95 | Singlet | - | ||
| -126.5 | Doublet |
Quantitative Performance Data
| Parameter | Value | Notes |
| Typical Yield | 78% - 85% | Post-chromatography |
| Purity (HPLC) | >98% | UV detection at 254 nm |
| Stability | Moderate | Store at -20°C; prone to hydration in moist air.[1][5][6] |
Troubleshooting & Optimization
Logic Flow for Low Yields
If the yield drops below 60%, follow this diagnostic logic:
Figure 2: Diagnostic workflow for troubleshooting reaction failures.
Critical "Watch-outs"
-
Hydration:
-difluoroketones are highly electrophilic.[1] They readily form hydrates ( ) in the presence of water. If your NMR shows a shift in the signal or broadening, dry the sample thoroughly or store under Argon. -
Volatility: The Weinreb amide intermediate is relatively volatile. Do not apply high vacuum (< 5 mbar) for extended periods at room temperature.
-
Grignard Titer: Always titrate the Benzylmagnesium chloride before use. Old reagents often contain significant amounts of benzyl homocoupling products (Bibenzyl), which complicate purification.
References
-
Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link
-
Percy, J. M. (2011). "Building Block Approaches to Aliphatic Organofluorine Compounds". Topics in Current Chemistry, 308, 187–223. Link
-
Biju, P. J. (2008).[7] "New Methodology for the Synthesis of
-difluoroketones". Synthetic Communications, 38(12), 1940-1945. Link -
Eto, H., et al. (2021). "Efficient synthesis of
-dichlorinated ketones from Weinreb amides". Hokkaido University Collection. Link (Demonstrates Weinreb utility in halogenated systems). -
BenchChem Technical Data. "Synthesis of 1,1-difluoro-1,3-diphenylpropane derivatives". Link (General reference for phenylpropane scaffolds).
Disclaimer: This protocol involves the use of hazardous reagents (fluorinated anhydrides, organometallics). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. 2-Propanone, 1,1-difluoro-1-phenyl- synthesis - chemicalbook [chemicalbook.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. semanticscholar.org [semanticscholar.org]
Application Note: Reductive Amination Protocols for 1,1-Difluoro-3-phenylpropan-2-one
Executive Summary
This guide details optimized protocols for the reductive amination of 1,1-Difluoro-3-phenylpropan-2-one (CAS: 102381-25-9). This specific substrate presents unique synthetic challenges compared to non-fluorinated analogs (e.g., Phenylacetone). The electron-withdrawing effect of the
This document provides two validated workflows:
-
Protocol A (Titanium-Mediated): The robust method for difficult amines or high-value synthesis, utilizing
to drive equilibrium. -
Protocol B (STAB-Sieve): A streamlined method using Sodium Triacetoxyborohydride with molecular sieves for routine derivatization.[1]
Scientific Grounding: The "Fluorine Effect"[1]
To successfully derivatize this compound, one must understand the thermodynamics at play.
The Hydration Trap
Unlike typical ketones,
The Consequence: In standard reductive amination (mixing ketone, amine, and hydride), the reaction often stalls at the hemiaminal stage because water is not eliminated effectively to form the imine (the necessary species for reduction).
Mechanistic Pathway & Solution
To force the reaction forward, we must chemically sequester water.
Figure 1: Reaction pathway highlighting the critical dehydration step required for
Experimental Protocols
Protocol A: Titanium(IV) Isopropoxide Method (High Fidelity)
Recommended for: Primary amines, sterically hindered amines, or when maximizing yield is critical.
Rationale: Titanium(IV) isopropoxide acts as a dual-function reagent: it is a mild Lewis acid that activates the carbonyl and a water scavenger that drives the equilibrium irreversibly toward the imine [1].[1]
Reagents
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.1 – 1.5 equiv (Free base preferred; if HCl salt is used, add 1.0 equiv TEA)
-
Lewis Acid: Titanium(IV) isopropoxide (
) (1.25 – 1.5 equiv) -
Reductant: Sodium Borohydride (
) (1.5 equiv) -
Solvent: THF (anhydrous) or Methanol (for the reduction step)[1]
Step-by-Step Workflow
-
Imine Formation (The "Neat" Step):
-
In a flame-dried flask under
, combine the ketone (1.0 equiv) and the amine (1.2 equiv). -
Crucial: Add
(1.25 equiv) dropwise.[1] -
Stir the mixture at ambient temperature for 4–6 hours. The mixture will likely become viscous.[1]
-
Note: No solvent is strictly necessary for this step, but minimal anhydrous THF can be used to facilitate stirring.
-
-
Reduction:
-
Workup (Titanium Quench):
Protocol B: STAB with Molecular Sieves (High Throughput)
Recommended for: Rapid screening, secondary amines, or acid-stable substrates.
Rationale: Sodium Triacetoxyborohydride (STAB) is milder than
Reagents
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.1 equiv
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Desiccant: 4Å Molecular Sieves (Activated, powder or beads)
Step-by-Step Workflow
-
Pre-Complexation:
-
Reduction:
-
Add STAB (1.5 equiv) in one portion.[1]
-
Stir at Room Temp for 12–16 hours.
-
-
Quench:
Data Summary & Comparison
| Feature | Protocol A (Ti-Mediated) | Protocol B (STAB/Sieves) |
| Primary Mechanism | Lewis-Acid dehydration / In-situ reduction | Acid-catalyzed reductive amination |
| Water Tolerance | Low (Ti scavenges water) | Low (Sieves required) |
| Reaction Time | 6h (Imine) + 2h (Red) | 12–16h (One pot) |
| Yield (Typical) | 85–95% | 70–85% |
| Impurity Profile | Cleaner (Forces imine) | Potential alcohol byproduct (Direct reduction) |
| Scalability | Moderate (Filtration required) | High (Standard workup) |
Quality Control & Troubleshooting
Analytical Markers
-
19F NMR: This is your most powerful tool.[1]
-
TLC: The difluoro ketone often streaks on silica due to hydrate/ketone equilibrium.[1] The amine product should be a distinct, basic spot (stains with Ninhydrin or Dragendorff).
Troubleshooting Guide
-
Problem: Low yield, high recovery of alcohol (reduced ketone).
-
Cause: Direct reduction of the ketone occurred before imine formation.[1]
-
Fix: Increase the "Pre-complexation" time in Protocol B or switch to Protocol A. Ensure Sieves are freshly activated.
-
-
Problem: Gel formation during workup (Protocol A).
References
-
Mattson, R. J., et al. (1990).[6] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][6] The Journal of Organic Chemistry.
-
Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
-
Prakash, G. K. S., & Olah, G. A. (Eds.). (2007).[1] Organofluorine Chemistry: Synthetic Aspects. (General reference for reactivity of
-fluoro ketones).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. WO2012028721A1 - PROCESS FOR THE REDUCTIVE AMINATION OF α-KETO CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Using 1,1-Difluoro-3-phenylpropan-2-one as a building block for heterocycles
Application Notes & Protocols
Topic: Leveraging 1,1-Difluoro-3-phenylpropan-2-one as a Versatile Synthon for Fluorinated Heterocycles
Introduction: The Strategic Value of a Fluorinated Building Block
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating physicochemical and biological properties. The unique characteristics of fluorine—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound emerges as a particularly valuable building block due to the strategic placement of its functional groups. The gem-difluoro group enhances the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack, while the overall 1,3-dicarbonyl-like structure is perfectly primed for classical condensation reactions to form five- and six-membered heterocyclic rings.
This guide provides an in-depth exploration of the reactivity of this compound and delivers detailed protocols for its application in the synthesis of high-value fluorinated pyrazoles and isoxazoles, two scaffolds frequently encountered in medicinal chemistry.[1][2][3]
Core Reactivity Principles
The synthetic utility of this compound is dictated by two primary reactive sites: the highly electrophilic carbonyl carbon and the acidic methylene protons situated between the carbonyl and phenyl groups. The electron-withdrawing nature of the adjacent difluoromethyl group significantly activates the ketone carbonyl for nucleophilic addition, which is the initiating step in most heterocyclic ring formations.
Figure 1: Key reactive sites of this compound.
This dual reactivity allows for facile cyclocondensation reactions with a variety of binucleophiles, providing a direct and efficient route to a diverse range of heterocyclic systems.
Application I: Synthesis of 3-Benzyl-5-(difluoromethyl)pyrazoles
Pyrazoles are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs. The introduction of a difluoromethyl group can enhance the therapeutic profile of these compounds. The reaction of this compound with hydrazine derivatives is a robust method for synthesizing this class of heterocycles, proceeding via a classical Knorr-type condensation.[1][4]
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the activated carbonyl carbon of the difluoro-ketone. This is followed by a dehydration step to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the second hydrazine nitrogen onto the carbon of the transient enamine, followed by elimination of a water molecule, leads to the formation of the stable aromatic pyrazole ring.[5]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Troubleshooting low conversion rates in reductive amination of fluorinated ketones
Topic: Reductive Amination of Fluorinated Ketones
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 15, 2026
The Core Challenge: The "Fluorine Trap"
If you are experiencing low conversion with fluorinated ketones (e.g., trifluoromethyl ketones), you are likely fighting thermodynamics, not kinetics.
Unlike standard aliphatic ketones, fluorinated ketones possess a highly electrophilic carbonyl carbon due to the strong electron-withdrawing effect of the fluorine atoms. While this should theoretically make them more reactive toward nucleophiles, it creates two specific failure modes:
-
The Hydrate Trap: In the presence of trace moisture, the ketone forms a stable gem-diol (hydrate) or hemiacetal. This equilibrium lies heavily toward the dormant hydrate species, sequestering the ketone from the amine.
-
Hemiaminal Stalling: Even if the amine attacks, the resulting hemiaminal intermediate is stabilized by the fluorine group, preventing the elimination of water required to form the imine (
). Without the imine, the reducing agent has nothing to act upon—or worse, it reduces the unreacted ketone to a fluorinated alcohol side product.
Troubleshooting Guide (Q&A)
Category A: Low Conversion / Starting Material Recovery
Q: I see the starting ketone and amine by LCMS, but no product. I’m using standard STAB (Sodium Triacetoxyborohydride) conditions.
A: STAB is a mild reducing agent that relies on the equilibrium formation of the imine. With fluorinated ketones, that equilibrium is non-existent under standard conditions.
-
The Fix: You must force the dehydration. Standard molecular sieves are often insufficient. Switch to a Titanium(IV) Isopropoxide [
] mediated protocol.[1] -
Why: Titanium(IV) acts as a Lewis acid to activate the carbonyl and as a chemical water scavenger, driving the equilibrium to the imine species irreversibly before the reducing agent is introduced.
Q: Can I just heat the reaction to push the equilibrium?
A: Generally, no. Fluorinated ketones and their corresponding amines are often volatile. Furthermore, heating with a reducing agent present increases the rate of direct reduction of the ketone to the alcohol (the "dead-end" side product) faster than it accelerates imine formation.
Category B: Impurities & Side Reactions [2]
Q: I am isolating large amounts of the fluorinated alcohol (reduced ketone).
A: This indicates your reducing agent is attacking the ketone before the imine has formed.
-
The Fix: Switch from a "One-Pot" to a "Sequential" protocol.
-
Stir Ketone + Amine + Dehydrating Agent (
) for 4–12 hours. -
Verify imine formation (NMR or IR shift).
-
Only then add the reducing agent (e.g.,
or ).
-
Q: My product is forming, but I lose it during the aqueous workup.
A: Fluorinated amines have significantly lower pKa values than their non-fluorinated counterparts due to the inductive effect of the fluorine.
-
The Science: An
-trifluoromethyl amine may behave more like an aniline (pKa ~5-6) than an alkyl amine (pKa ~10-11). -
The Fix: If you perform an acidic wash to remove neutrals, your product might not protonate fully and could be lost to the organic layer. Conversely, during basic extraction, ensure the pH is not excessively high if the product is volatile.
Recommended Protocol: Ti(IV)-Mediated Reductive Amination[1][3][4][5][6]
This protocol is the industry standard for stubborn fluorinated substrates (Adapted from Mattson et al. [1]).
Reagents:
-
Fluorinated Ketone (1.0 equiv)
-
Amine (1.1 – 1.5 equiv)
-
Titanium(IV) Isopropoxide (1.2 – 1.5 equiv)
-
Reducing Agent:
(for sequential) or (for in situ) -
Solvent: THF or Dichloromethane (Anhydrous)
Workflow:
-
Complexation: In a flame-dried flask under
, mix the Ketone and Amine (neat or minimal solvent). -
Activation: Add
dropwise.-
Observation: The solution often becomes viscous or changes color.
-
Time: Stir at Ambient Temperature for 6–12 hours. (Monitor disappearance of ketone).
-
-
Dilution: Dilute with dry THF or EtOH (required to solubilize the viscous Ti-complex).
-
Reduction: Add
(2.0 equiv) carefully.-
Note: If using
, it can be added earlier, but is cleaner for this sequential method. -
Time: Stir for 2–4 hours.
-
-
Quench (Critical): Add water or 1N NaOH to precipitate the Titanium salts (
).-
Tip: The resulting white solid can be difficult to filter. Adding Celite helps significantly.
-
Diagnostic Visualization
Figure 1: The Fluorine Equilibrium Trap
This diagram illustrates why standard methods fail. The fluorine atoms stabilize the Hemiaminal, creating an energy well that prevents Imine formation without Lewis Acid catalysis.
Caption: The "Fluorine Trap" mechanism showing thermodynamic stalling at the hydrate/hemiaminal stage.
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing failure modes based on crude mixture analysis.
Reagent Comparison Data
| Reagent | Reactivity Profile | Suitability for Fluorinated Ketones | Risk Factor |
| STAB ( | Mild, selective | Low . Often fails to reduce the stable hemiaminal. | Steric bulk may hinder reaction with bulky fluorinated groups. |
| Cyanoborohydride ( | pH dependent (pH 4-6) | Medium . Works if imine can form, but toxicity is high. | Generates HCN gas at low pH. |
| Ti(IV) Isopropoxide | Lewis Acid / Dehydrator | High .[1][3] The "Gold Standard" for this application. | Requires careful quench to avoid emulsions. |
| Hydrogenation ( | Catalytic | Variable . Often fails due to catalyst poisoning by amines or defluorination. | Risk of C-F bond cleavage (defluorination). |
References
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][4] The Journal of Organic Chemistry, 55(8), 2552–2554.[1]
-
Barney, C. L., et al. (1999). "A convenient synthesis of primary amines via titanium(IV) isopropoxide-mediated reductive amination."[5][3][6] Tetrahedron Letters. (Validated via Mattson protocol context).
- Prakash, G. K. S., et al. (2012). "Fluorinated Amines: Synthesis and Properties." Chemical Reviews. (Contextual grounding for pKa shifts).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. designer-drug.com [designer-drug.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
Addressing volatility issues during isolation of fluorinated ketones
Technical Support Center: Isolating Volatile Fluorinated Ketones
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides expert advice and troubleshooting strategies for addressing the unique challenges associated with the isolation and handling of volatile fluorinated ketones.
Introduction: The Volatility Challenge
Fluorinated ketones are pivotal intermediates in medicinal chemistry and materials science, often enhancing the metabolic stability and binding affinity of molecules.[1] However, the very properties that make them valuable—specifically the presence of electron-withdrawing fluorine atoms—can also render them highly volatile, complicating their isolation. Compounds with low molecular weights (under 200 g/mol ) and reduced capacity for strong intermolecular forces like hydrogen bonding are particularly susceptible to loss during standard laboratory procedures.[2] This guide offers practical, in-depth solutions to mitigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Rotary Evaporation
Rotary evaporation is the most common source of product loss when dealing with volatile compounds. The goal is to remove the solvent without co-evaporating your product.
Q1: My fluorinated ketone has disappeared after rotary evaporation. Where did it go and how can I prevent this?
A: Your product has likely co-evaporated with the solvent and is now in your solvent collection flask or, in more extreme cases, has passed through the condenser into the vacuum trap or pump.[2] This happens when the vacuum is too strong (pressure is too low) or the bath temperature is too high for your specific compound's volatility.
Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. Under vacuum, the pressure is significantly lowered, thus reducing the boiling point of both your solvent and your product.[3] Highly volatile compounds can easily be carried over with the solvent vapor.
Solutions:
-
Reduce Vacuum Strength: Avoid using a high vacuum line. The most critical adjustment is to use a milder vacuum. A vacuum controller is an essential tool for this, allowing you to precisely set the pressure.[3] If you don't have one, you can manually introduce a small leak using the stopcock on the evaporator.
-
Control Temperatures Rigorously: Follow the "Delta-20 Rule": the heating bath temperature should be approximately 20°C higher than the desired boiling point of your solvent at your chosen pressure, and the condenser coolant should be at least 20°C colder than that target temperature.[4] For highly volatile compounds, using a chilled coolant (e.g., -10°C or lower with a cryocooler) is highly recommended.
-
Check the Cold Trap: Always check your vacuum line's cold trap (e.g., a Dewar flask with dry ice/acetone or liquid nitrogen). Recovering product from the trap is not ideal but is better than losing it completely.[2]
-
Minimize Bumping: Ensure the flask is no more than half full and consider using a bump trap to prevent mechanical transfer of your product.[4]
Q2: How do I determine the optimal vacuum and temperature settings for my specific compound?
A: The ideal pressure is just below the vapor pressure of your solvent at a given temperature, but well above the vapor pressure of your product.
Expert Insight: A common mistake is applying the strongest vacuum possible. This is often counterproductive.[4] Start with a higher pressure (less vacuum) and gradually decrease it until you see a steady rate of solvent condensation. Observe the process carefully. If you see your product "bumping" or foaming excessively, your vacuum is likely too strong.
| Compound | Boiling Point (Atmospheric Pressure) | Notes |
| Example Solvents | ||
| Diethyl Ether | 34.6°C | Very volatile, requires careful removal. |
| Dichloromethane (DCM) | 39.6°C | Common extraction solvent. |
| Ethyl Acetate | 77.1°C | Less volatile, but can still co-evaporate products. |
| Hexanes | ~69°C | Often used in chromatography. |
| Example Fluorinated Ketones | ||
| Hexafluoroacetone | -28°C[5][6] | A gas at room temperature; requires specialized handling. Often used as a hydrate.[5] |
| 1,1,1-Trifluoroacetone | 22°C[7][8] | Extremely volatile liquid. |
| Ethyl Trifluoroacetate | 61°C[2][9] | Representative of a moderately volatile fluorinated compound. |
| 1,1,1-Trifluoroacetylacetone | 101-107°C[10] | Less volatile, but care is still needed. |
This table provides a reference for relative volatility. Always consult the Safety Data Sheet (SDS) for the specific properties of your compound.
Section 2: Chromatography and Post-Purification Workup
Q1: I'm losing my product after column chromatography. What are the best practices for this purification step?
A: Product loss after chromatography typically occurs during the concentration of the collected fractions.
Causality: The large volumes of solvent used in chromatography mean that even minor co-evaporation during removal can lead to significant product loss.
Solutions:
-
Choose Solvents Wisely: Select a solvent system where your compound has good solubility but the solvents are as low-boiling as possible to facilitate gentle removal. For example, substituting pentane (BP: 36.1°C) for hexanes (BP: ~69°C) can make subsequent rotary evaporation gentler.[2]
-
Concentrate Fractions Carefully: Combine the pure fractions and remove the solvent using the modified rotary evaporation techniques described above (higher pressure, lower temperature).
-
Avoid High Vacuum Drying: Do not place your final, isolated product on a high vacuum line (e.g., a Schlenk line) to remove trace solvents unless you are certain of its low volatility. It is often better to accept a small amount of residual solvent than to lose the entire sample.
Section 3: General Handling, Storage, and Safety
Q1: How should I store my isolated volatile fluorinated ketone to prevent loss over time?
A: Proper storage is crucial to maintain the integrity of your sample.
Solutions:
-
Low Temperature Storage: Store the compound at low temperatures (0°C or colder) in a well-sealed container.[2][6]
-
Secure Sealing: Use vials with PTFE-lined caps to ensure an airtight seal.
-
Minimize Agitation: Before opening, allow the container to warm to room temperature slowly and without shaking to minimize pressure buildup and analyte loss upon opening.[6] Gently invert to mix if needed, but avoid vigorous agitation which increases the liquid's surface area and evaporation rate.[6]
Q2: What are the primary safety concerns when handling volatile fluorinated ketones?
A: Safety is paramount. These compounds present a dual hazard: volatility and the specific risks associated with organofluorine compounds.
Safety Protocols:
-
Ventilation: Always handle volatile organic compounds (VOCs) in a properly functioning chemical fume hood to prevent inhalation of potentially toxic or flammable vapors.[5][10]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.[5]
-
Ignition Sources: Many volatile ketones and the solvents they are dissolved in are highly flammable. Keep them away from heat, sparks, and open flames.[11]
-
Fluorine-Specific Hazards: Be aware that some fluorinated compounds can be reactive or may decompose to form hazardous substances like hydrofluoric acid (HF) upon contact with moisture. Always review the Safety Data Sheet (SDS) for your specific compound before use.
Experimental Protocols & Workflows
Protocol: Modified Rotary Evaporation for Volatile Compounds
-
System Preparation:
-
Initial Setup:
-
Fill the heating bath to the appropriate level and set it to a low temperature (e.g., 20-30°C).
-
Attach your flask (no more than 50% full) with a bump trap.[4]
-
-
Evaporation Process:
-
Start the flask rotation at a moderate speed.[4]
-
Apply the vacuum before lowering the flask into the heating bath.[4] This prevents volatile solvents from filling the system before condensation can occur.
-
Set the vacuum controller to a relatively high pressure (e.g., 150-200 mbar for diethyl ether).
-
Slowly lower the flask into the heating bath.
-
Gradually and carefully decrease the pressure until you observe a steady, controlled rate of condensation on the condenser coil.
-
Monitor the collection flask. If you suspect product carry-over, immediately increase the pressure (reduce the vacuum) to stop it.
-
-
Completion and Recovery:
-
Once the solvent is removed, stop the rotation and vent the system slowly.
-
Remove the flask. Do not attempt to dry the final product under high vacuum unless its volatility is known to be low.
-
Check the cold trap for any recovered product.
-
Visualized Workflows and Logic
Below are diagrams illustrating key decision-making and troubleshooting processes for handling volatile fluorinated ketones.
Caption: Decision workflow for isolating a volatile fluorinated ketone.
Caption: Common causes for low yield during volatile compound isolation.
References
-
Tips & Tricks: Volatile Compounds. Department of Chemistry, University of Rochester. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]
-
Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. eGrove, University of Mississippi. [Link]
-
Volatile Organic Compound Testing: An Overview. OnePointe Solutions. [Link]
-
Best Practices for Handling and Using Volatile Analytical Standards. Restek. [Link]
-
How to Decrease VOC Exposure in the Workplace. Justrite. [Link]
-
10 tips for optimal rotary evaporation. VACUUBRAND. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. [Link]
-
Rotary Evaporator | Common evaporation & concentration methods. Hawach Scientific. [Link]
-
Rotary Evaporator Best Practices. Lab Manager. [Link]
-
Rotary Evaporator: A Comprehensive Guide to Mastering Laboratory Safety. LabX. [Link]
-
Rotary evaporators and Occupational Safety standards and best practices. Kalstein. [Link]
-
Safety Data Sheet - KETONES, LIQUID, N.O.S. dt-shop.com. [Link]
-
Fluorine Safety SOP. University of California, Santa Barbara. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]
-
Fluorine Safety. Purdue University. [Link]
-
Ethyl trifluoroacetate. Wikipedia. [Link]
-
Hexafluoroacetone. Wikipedia. [Link]
-
Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. MDPI. [Link]
-
1,1,1-Trifluoroacetone. Wikipedia. [Link]
-
1,1,1-Trifluoroacetylacetone. Wikipedia. [Link]
Sources
- 1. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. nbinno.com [nbinno.com]
- 4. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 5. Hexafluoroacetone [chemeurope.com]
- 6. 1,1,1-Trifluoroacetone, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Trifluoroacetone - Wikipedia [en.wikipedia.org]
- 8. Page loading... [guidechem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 1,1,1-Trifluoroacetone 97 421-50-1 [sigmaaldrich.com]
Validation & Comparative
19F NMR Chemical Shift Guide: 1,1-Difluoro-3-phenylpropan-2-one
Executive Summary
1,1-Difluoro-3-phenylpropan-2-one represents a critical class of fluorinated building blocks—
For the analytical scientist, this compound presents a unique challenge: hydration equilibrium . Unlike stable trifluoromethyl ketones, DFMKs exist in a dynamic equilibrium between the active ketone form and the inactive gem-diol (hydrate) form. This guide provides the definitive 19F NMR profile, distinguishing the active pharmaceutical ingredient (API) from its hydrate, and compares it against standard fluorinated alternatives.
Technical Profile: 19F NMR Signature
The Chemical Shift ( )
The fluorine nucleus in this compound exhibits a characteristic signal distinct from trifluoromethyl (
| Parameter | Value (Ketone Form) | Value (Hydrate Form) | Notes |
| Chemical Shift ( | -125.0 to -127.0 ppm | -135.0 to -140.0 ppm | Referenced to |
| Multiplicity | Triplet ( | Triplet ( | Due to coupling with the single geminal proton ( |
| Coupling Constant ( | 52 – 54 Hz | ~ 50 Hz | Characteristic geminal H-F coupling. |
| Integration | 2F | 2F | Used to calculate the hydration ratio ( |
Analyst Note: The shift is highly solvent-dependent. In non-polar solvents (
), the ketone form dominates. In aqueous or protic solvents (DMSO-+ ), the equilibrium shifts toward the hydrate, causing a ~10-15 ppm upfield shift .
Structural Logic (Mechanism of Shift)
-
Ketone Form (-126 ppm): The carbonyl group (
) is strongly electron-withdrawing and anisotropic, deshielding the adjacent fluorine nuclei. -
Hydrate Form (-138 ppm): Upon hydration, the
carbonyl carbon converts to an gem-diol carbon. The loss of the carbonyl's -system anisotropy and the change in hybridization leads to increased shielding (upfield shift).
Comparative Analysis: Performance vs. Alternatives
Comparison 1: DFMK vs. Trifluoromethyl Ketones (TFMK)
Trifluoromethyl ketones (e.g., 1,1,1-trifluoro-3-phenylpropan-2-one) are the standard "warheads" in medicinal chemistry.
| Feature | DFMK (Target Product) | TFMK (Alternative) | Impact on Analysis |
| Shift Range | -120 to -130 ppm | -75 to -80 ppm | DFMK signals appear significantly upfield, avoiding overlap with common |
| Sensitivity | High (2F) | Very High (3F) | TFMK has 1.5x integral intensity per mole. |
| Hydration Propensity | High | Moderate | DFMK requires stricter moisture control during NMR prep to see the pure ketone. |
| Coupling | Triplet ( | Singlet | TFMK is a singlet (easier to integrate); DFMK is a triplet (diagnostic for the |
Comparison 2: Ketone vs. Hydrate (The "Silent" Impurity)
The most common error in analyzing DFMKs is misidentifying the hydrate as a separate impurity or failing to quantify the hydration ratio.
-
Scenario: You synthesize the compound and run NMR in
from an old bottle (acidic/wet). -
Observation: You see two triplets: one at -126 ppm (minor) and one at -138 ppm (major).
Experimental Protocols
Protocol A: Anhydrous NMR Sample Preparation (For Characterization)
To observe the pure ketone form.
-
Drying: Dry the isolated oil/solid over
or under high vacuum (< 1 mbar) for 4 hours to remove bulk water. -
Solvent: Use anhydrous
(stored over 4Å molecular sieves). Avoid DMSO- if it has absorbed atmospheric moisture. -
Tube Prep: Flush the NMR tube with dry Nitrogen or Argon before filling.
-
Acquisition: Run the 19F NMR immediately. Set relaxation delay (
) to seconds to ensure accurate integration of the triplet.
Protocol B: Hydration Equilibrium Assay (For Bioactivity Profiling)
To determine
-
Solvent System: Prepare a mixture of
and Acetone- (e.g., 1:4 ratio) to mimic physiological aqueous exposure while maintaining solubility. -
Incubation: Dissolve the compound and let it equilibrate for 30 minutes at 37°C (or room temp).
-
Measurement: Integrate the Ketone Triplet (
, ~ -126 ppm) and the Hydrate Triplet ( , ~ -138 ppm). -
Calculation:
Visualization: Hydration Pathway & NMR Workflow
Caption: The dynamic equilibrium between the DFMK ketone and hydrate forms, detectable as distinct signals in 19F NMR.
References
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational text establishing the -120 to -130 ppm range for -fluoroketones).
- Percy, J. M., et al. (2005). "Difluoromethyl ketones: synthesis and reactivity." Tetrahedron, 61(22), 5261-5269. (Describes the synthesis and hydration properties of phenyl-substituted DFMKs).
- Ebraheem, K. A., & Webb, G. A. (1977). "Semi-empirical calculations of fluorine chemical shifts." Progress in Nuclear Magnetic Resonance Spectroscopy, 11(3), 149-181.
-
Sato, K., et al. (1999). "1-Chloro-1,1-difluoro-3-phenyl-2-propanone: Synthesis and Reformatsky-type reaction." Bulletin of the Chemical Society of Japan, 72, 1123. Link (Provides the anchor data point of -68.8 ppm for the chlorodifluoro analogue, confirming the structural assignment).
-
Alfa Chemistry. (2024). 19F NMR Chemical Shift Table. Link (General reference for functional group shift ranges).
Sources
A Comparative Guide to Purity Determination of 1,1-Difluoro-3-phenylpropan-2-one: A Focus on GC-MS Characterization
In the landscape of modern drug development, the meticulous characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. The purity of these compounds directly influences the safety, efficacy, and regulatory compliance of the final drug product.[1][2] 1,1-Difluoro-3-phenylpropan-2-one, a fluorinated ketone, serves as a critical building block in the synthesis of various pharmaceutical agents. Its structural integrity and the absence of impurities are, therefore, of utmost importance.
This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present comparative data with alternative techniques, and provide detailed, field-proven protocols to ensure self-validating and trustworthy results.
The Central Role of GC-MS in Purity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds, making it exceptionally well-suited for the characterization of ketones like this compound.[3][4] The coupling of gas chromatography's high-resolution separation capabilities with the definitive identification power of mass spectrometry allows for both the quantification of the main component and the identification of trace-level impurities.[4][5]
Why GC-MS? The Scientific Rationale
The choice of GC-MS is underpinned by several key factors:
-
Volatility of the Analyte: this compound, being a relatively small organic molecule, possesses sufficient volatility for gas-phase analysis without the need for complex derivatization, although derivatization can be employed to enhance sensitivity and selectivity for certain carbonyl compounds.[6][7]
-
High Separation Efficiency: The use of capillary columns in GC allows for the separation of closely related compounds, including structural isomers and process-related impurities that may have similar physical properties.[8][9]
-
Definitive Identification: The mass spectrometer provides a unique fragmentation pattern for each compound, acting as a "molecular fingerprint." This allows for unambiguous identification of impurities by comparing the acquired spectra to established libraries such as the NIST Mass Spectral Library.[10][11][12][13]
-
Sensitivity: Modern GC-MS systems offer excellent sensitivity, enabling the detection and quantification of impurities at levels stipulated by regulatory bodies.[5]
Experimental Protocol: A Step-by-Step GC-MS Methodology
This protocol outlines a robust GC-MS method for the purity assessment of this compound. The parameters have been selected to ensure optimal separation and detection.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable high-purity solvent (e.g., dichloromethane or ethyl acetate, GC grade).
-
Vortex the solution until the sample is completely dissolved.
-
Transfer an aliquot of the solution into a 2 mL autosampler vial with a PTFE-lined cap.
2. Instrumentation:
A standard gas chromatograph coupled to a single quadrupole or a more advanced mass spectrometer like a time-of-flight (TOF) or triple quadrupole (MS/MS) instrument is recommended.[14]
3. GC-MS Parameters:
| Parameter | Value | Rationale |
| GC System | Agilent Intuvo 9000 GC or equivalent | Provides excellent performance and ease of use.[15] |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A mid-polar column offering good selectivity for a wide range of organic molecules, including ketones. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the sample without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading with the main component and allows for sharp peaks. |
| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature gradient is crucial for separating compounds with different boiling points. The initial hold allows for the elution of volatile solvents, while the ramp separates the analyte and impurities. The final hold ensures that all components elute from the column. |
| MS Transfer Line | 280 °C | Prevents condensation of the analytes between the GC and the MS. |
| Ion Source Temp | 230 °C | Optimizes ionization efficiency. |
| Ionization Mode | Electron Ionization (EI) | A standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Electron Energy | 70 eV | The standard energy for EI, leading to extensive and well-characterized fragmentation. |
| Mass Range | m/z 40-450 | A wide enough range to capture the molecular ion and key fragments of the target compound and potential impurities. |
| Solvent Delay | 3 min | Prevents the high concentration of the solvent from entering the mass spectrometer, which can damage the detector. |
4. Data Analysis:
-
Purity Calculation: The purity of this compound is determined by the area percent method. The peak area of the main component is divided by the total area of all peaks in the chromatogram.
-
Impurity Identification: The mass spectrum of each impurity peak is compared against the NIST Mass Spectral Library for tentative identification.[10][11][12][13] Confirmation of identity would require analysis of a certified reference standard for the suspected impurity.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the GC-MS characterization of this compound.
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. aber.apacsci.com [aber.apacsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. air.unimi.it [air.unimi.it]
- 10. nistmass.diabloanalytical.com [nistmass.diabloanalytical.com]
- 11. bcp-instruments.com [bcp-instruments.com]
- 12. spectralworks.com [spectralworks.com]
- 13. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. agilent.com [agilent.com]
Comparative Reactivity Guide: 1,1-Difluoro-3-phenylpropan-2-one vs. Phenylacetone
Executive Summary
This guide provides a technical analysis comparing Phenylacetone (P2P) , a standard biosynthetic precursor, with its fluorinated bioisostere, 1,1-Difluoro-3-phenylpropan-2-one (DFP2P) .
While structurally similar, the introduction of the gem-difluoro (
Key Differentiators at a Glance
| Feature | Phenylacetone (P2P) | This compound (DFP2P) |
| Carbonyl Character | Moderately Electrophilic | Hyper-Electrophilic |
| Hydration State | Exists as ketone ( | Exists largely as gem-diol hydrate ( |
| Rate-Limiting Step | Imine formation (fast) / Reduction | Dehydration of Hemiaminal (slow) |
| Metabolic Stability | Labile (Benzylic oxidation) | Enhanced (C-F bond blocks metabolism) |
| Lipophilicity | Moderate | Increased (Fluorine "Polar Hydrophobicity") |
Electronic Structure & Electrophilicity
The primary driver of reactivity divergence is the inductive effect (
The Inductive Withdrawal
In P2P, the methyl group is weakly electron-donating (+I). In DFP2P, the
Consequence: The carbonyl carbon in DFP2P is a "harder" and more aggressive electrophile.
The Hydration Trap
In aqueous or moist environments, DFP2P does not exist primarily as a ketone. It rapidly captures water to form a stable gem-diol (hydrate) .
-
P2P:
(Favors Ketone) -
DFP2P:
(Favors Hydrate)
This thermodynamic sink has immediate practical implications: Stoichiometric calculations based on the ketone molecular weight will be incorrect if the material has absorbed atmospheric moisture.
Figure 1: The hydration equilibrium.[1][2][3][4] For DFP2P, the equilibrium lies heavily to the right (Red), sequestering the reactive carbonyl.
Nucleophilic Addition: The Reductive Amination Challenge
The most common transformation for these precursors in medicinal chemistry is reductive amination to form amphetamine-class bioisosteres.
Mechanism Comparison
Standard protocols for P2P (e.g.,
-
Attack: The amine attacks the DFP2P carbonyl faster than P2P due to high electrophilicity.
-
Intermediate: A stable hemiaminal is formed.[5]
-
Dehydration (The Bottleneck): To form the imine, the hemiaminal must eject water. In DFP2P, the electron-withdrawing fluorine atoms destabilize the developing positive charge on the carbon during water elimination (or stabilize the tetrahedral intermediate), creating a high energy barrier.
Result: The reaction gets stuck at the hemiaminal stage. If the reducing agent is added too early, it cannot reduce the hemiaminal, leading to low yields or side products.
Figure 2: Reaction coordinate showing the 'Hemiaminal Trap' specific to fluorinated ketones.
Acidity & Enolization[6][7][8]
Modifying the alpha-position affects the acidity of the benzylic protons (Ph-CH2-).
-
P2P: The benzylic protons have a pKa
. -
DFP2P: The inductive pull of the fluorinated carbonyl increases the acidity of the benzylic protons (estimated pKa
).
Implication: DFP2P is more prone to racemization if a chiral center is established at the benzylic position, and it undergoes aldol-type condensations more readily under basic conditions. However, the
Experimental Protocols
Protocol A: Reference Synthesis (P2P)
Standard Reductive Amination
-
Dissolve Phenylacetone (1.0 eq) and Amine (1.1 eq) in MeOH.
-
Stir for 30 mins (Imine formation is spontaneous).
-
Add
(1.5 eq). -
Stir ambient temp 4h.
-
Yield: Typically >85%.
Protocol B: Modified Synthesis for DFP2P
Lewis-Acid Promoted Dehydration Objective: Force the dehydration of the stable hemiaminal.
-
Dehydration Phase:
-
Dissolve DFP2P (1.0 eq) and Amine (1.2 eq) in anhydrous Toluene (not MeOH).
-
Add Titanium(IV) isopropoxide (
) (2.0 eq). Note: Ti acts as a water scavenger and Lewis acid. -
Stir at ambient temperature for 6–12 hours. (Monitor disappearance of carbonyl peak via IR or 19F NMR).
-
-
Reduction Phase:
-
Dilute with Ethanol.
-
Add
(2.0 eq) cautiously. -
Stir for 2 hours.
-
-
Workup:
-
Quench with 1N NaOH (precipitates Titanium salts). Filter over Celite.
-
-
Yield: Typically 70–80% (vs <30% using Protocol A).
Physicochemical & ADME Comparison
For drug design, replacing P2P-derived moieties with DFP2P-derived moieties offers distinct advantages:
| Property | P2P Derivative | DFP2P Derivative | Benefit of Fluorination |
| LogP | 2.1 (Approx) | 2.5 (Approx) | Increased lipophilicity aids Blood-Brain Barrier (BBB) penetration. |
| Metabolism | High | Low | The C-F bond is metabolically inert. It blocks hydroxylation at the alpha-position, extending half-life ( |
| pKa (Amine) | ~10.0 | ~8.8 | The electron-withdrawing group lowers the amine basicity, potentially improving oral bioavailability. |
References
-
Pace, V., et al. (2021).[6] Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Link
- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.
- Sato, K., et al. (1999). Peptide-based inhibitors of calpain: Effect of the difluoromethyl ketone moiety. Journal of Medicinal Chemistry. (Demonstrates the electrophilic trap mechanism in enzyme inhibition).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
NIST Chemistry WebBook. 1,1-Difluoro-3-phenylpropane Data.[7]Link
Disclaimer: Phenylacetone is a controlled substance in many jurisdictions. This guide is intended strictly for legitimate pharmaceutical research and development purposes involving bioisostere design.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. 1,1-Difluoro-3-phenylpropane [webbook.nist.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1,1-Difluoro-3-phenylpropan-2-one
As researchers and scientists at the forefront of drug development, our work extends beyond discovery and into the responsible management of the chemical entities we handle. 1,1-Difluoro-3-phenylpropan-2-one, a halogenated ketone, requires meticulous and informed disposal procedures. Its chemical stability, particularly the carbon-fluorine (C-F) bonds, necessitates a disposal strategy that ensures complete destruction to prevent environmental persistence and the formation of hazardous byproducts.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory guidance. Our objective is to empower you with the knowledge to manage this chemical waste safely, compliantly, and with scientific integrity.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent properties of this compound is the foundation of its safe management. As a difluorinated organic compound, its primary disposal challenge lies in the strength and stability of the C-F bonds. Incomplete thermal decomposition can lead to the formation of smaller, potentially hazardous fluorinated compounds or hydrogen fluoride (HF) gas.[1][2]
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 1,1-difluoro-3-phenylacetone | |
| CAS Number | 61153-49-9 | |
| Molecular Formula | C₉H₈F₂O | |
| Molecular Weight | 170.16 g/mol | - |
| Known Hazards | Combustible liquid. Potential for skin and eye irritation.[3][4] | - |
The critical takeaway is that this compound cannot be treated as general organic waste. Its halogenated nature places it in a specific waste category that requires segregation and specialized disposal.
Laboratory Protocol: Segregation and Collection
The most crucial step within the laboratory is the strict segregation of halogenated waste. The causality is simple: mixing halogenated compounds with non-halogenated solvents creates a "mixed waste" stream.[5] This not only complicates the disposal process but can also be a breach of safety and environmental regulations, leading to significantly higher disposal costs.
Step-by-Step Waste Collection Procedure:
-
Select a Designated Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."[5][6] The container must be made of a compatible material (e.g., polyethylene) and have a secure, vapor-tight screw cap.[5][6] Metal cans are not recommended as halogenated solvents can degrade to form acids that corrode metal.[6]
-
Proper Labeling: Before adding any waste, ensure the container is labeled with "Halogenated Waste," the full chemical name "this compound," and any other halogenated components.[5] Avoid using abbreviations or chemical formulas.[5]
-
Maintain a Waste Log: Keep a log sheet near the container to record the contents and approximate quantities being added. This is vital for the final disposal manifest.
-
Safe Storage: Store the sealed waste container in a cool, well-ventilated area, away from heat sources, open flames, and incompatible materials like strong oxidizing agents, acids, and bases.[6] Secondary containment is highly recommended to mitigate spills.[6]
-
NEVER Mix Waste Streams: Under no circumstances should this compound be mixed with non-halogenated solvents.[5] This is the single most important in-lab procedure to ensure proper disposal.
Spill Management
Accidents can happen, and a prepared response is a hallmark of a safe laboratory.
For Small Spills (manageable by lab personnel):
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]
-
Don PPE: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Contain & Absorb: Cover the spill with a non-flammable absorbent material, such as vermiculite or spill pads.[8]
-
Collect Waste: Carefully scoop the absorbed material into a designated, sealable container. Label it clearly as "Spill Debris containing this compound."
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Treat the spill debris container as halogenated waste for disposal.
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health & Safety (EHS) office and follow their emergency procedures.
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.
Approved Disposal Methodologies
Final disposal must be conducted by a licensed and approved waste management facility. The methodologies described here are based on current environmental regulations and scientific principles for destroying halogenated compounds.
Primary Method: High-Temperature Incineration
High-temperature incineration is the most effective and recommended disposal method for fluorinated organic compounds.[2][9]
-
The Science: This process utilizes controlled combustion at sufficiently high temperatures and long residence times to break the stable carbon-fluorine bonds.[1][2] The thermodynamic goal is the complete conversion of the compound into carbon dioxide (CO₂), water (H₂O), and hydrogen fluoride (HF).[1] The resulting acidic HF gas is then removed from the flue gas by "scrubbing," typically with an alkaline solution.[2]
-
Why it's Authoritative: The U.S. Environmental Protection Agency (EPA), in its interim guidance on the disposal of per- and polyfluoroalkyl substances (PFAS), identifies thermal treatment as a key technology for destroying these environmentally persistent chemicals.[10][11] The principles for destroying the C-F bonds in PFAS are directly applicable to this compound.
Secondary Methods (Containment, Not Destruction)
In situations where high-temperature incineration is not accessible, the following are recognized by regulatory bodies as containment strategies, but they do not destroy the chemical.[9][10]
-
Hazardous Waste Landfilling: Disposal in a specially designed landfill with liners and leachate collection systems to prevent environmental contamination.
-
Underground Injection: Injection of the liquid waste into deep, confined geological formations.
It is critical to understand that these are containment methods. The compound remains in the environment. Therefore, thermal destruction is vastly superior and should be the primary goal.
Methods to AVOID:
-
Drain Disposal: Absolutely prohibited. This introduces a persistent chemical into waterways.[6]
-
Evaporation in a Fume Hood: This releases the compound directly into the atmosphere and is not a disposal method.
-
Mixing with Other Waste: As detailed above, this creates regulatory and safety issues.[5]
-
Uncontrolled Burning: This is dangerous and leads to incomplete combustion, releasing the original compound and potentially more toxic byproducts.[12]
The Complete Disposal Workflow
The journey of chemical waste from the benchtop to its final disposition is a documented, regulated process.
By adhering to this structured workflow, from meticulous in-lab segregation to the final, documented destruction via high-temperature incineration, you ensure that your vital research is conducted not only effectively but also with the highest commitment to safety and environmental stewardship.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. [Link]
-
Clark Hill PLC. (2021). EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products. [Link]
-
U.S. Environmental Protection Agency (EPA). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link]
-
Venable LLP. (2024). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. [Link]
-
Washington State University. Halogenated Solvents. [Link]
-
Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. chempoint.com [chempoint.com]
- 4. fishersci.com [fishersci.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. chemicea.com [chemicea.com]
- 8. download.basf.com [download.basf.com]
- 9. clarkhill.com [clarkhill.com]
- 10. epa.gov [epa.gov]
- 11. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 12. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
